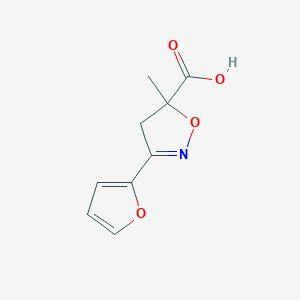
3-(Furan-2-yl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furan derivatives, such as 3-(Furan-2-yl)-propenoic acids and their esters, are of significant interest in the field of organic chemistry . They are considered platform chemicals and are widely used for the synthesis of many fine chemicals, pharmaceuticals, polymers, resins, solvents, adhesives, fungicides, paints, antifreezes, fuels, and others .
Synthesis Analysis
The synthesis of 3-Aryl-3-(Furan-2-yl)propanoic Acid Derivatives has been developed based on the hydroarylation of the carbon–carbon double bond of 3-(Furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions in neat triflic acid TfOH .Molecular Structure Analysis
The molecular structure of furan derivatives can be analyzed using NMR and DFT studies . The corresponding O,C-diprotonated forms of the starting furan acids and esters should be reactive electrophilic species in these transformations .Chemical Reactions Analysis
Reactions of 3-(Furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH afford products of hydroarylation of the carbon–carbon double bond, 3-aryl-3-(Furan-2-yl)propenoic acid derivatives .Applications De Recherche Scientifique
3-(Furan-2-yl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid has been found to possess several unique properties which make it suitable for use in a variety of scientific research applications. For example, it has been used as a reactant in the synthesis of other compounds, as a reagent for the preparation of polymers, and as a catalyst for the synthesis of organic compounds. Additionally, this compound has been used in the synthesis of other compounds, such as amino acids, peptides, and nucleosides.
Mécanisme D'action
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in various disease areas .
Mode of Action
Furan derivatives have been known to interact with various targets, leading to changes in cellular processes . The compound’s interaction with its targets could lead to alterations in cellular functions, contributing to its therapeutic efficacy.
Biochemical Pathways
Furan derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Furan derivatives have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-(Furan-2-yl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid in laboratory experiments has several advantages. For example, it is a relatively inexpensive compound, and it is easy to obtain. Additionally, it is a relatively stable compound, making it suitable for long-term storage. However, there are some limitations to its use in laboratory experiments. For example, the compound is sensitive to light and air, and it is also toxic in high concentrations.
Orientations Futures
The potential applications of 3-(Furan-2-yl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid are still being explored. Some of the potential future directions for research include the development of new synthesis methods, the exploration of its potential therapeutic applications, and the development of new catalysts for organic synthesis. Additionally, further research into the biochemical and physiological effects of this compound could lead to the discovery of new therapeutic targets and treatments for various diseases and conditions.
Méthodes De Synthèse
3-(Furan-2-yl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid can be synthesized through a variety of methods. One of the most common methods involves the reaction of 3-methoxyfuran-2-carboxylic acid and 5-methyl-4,5-dihydro-1,2-oxazole in the presence of an acid catalyst. This reaction typically yields a product with a purity of more than 95%.
Propriétés
IUPAC Name |
3-(furan-2-yl)-5-methyl-4H-1,2-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-9(8(11)12)5-6(10-14-9)7-3-2-4-13-7/h2-4H,5H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSMGRIASHPMNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO1)C2=CC=CO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B6350070.png)
![Ethyl 5-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6350073.png)
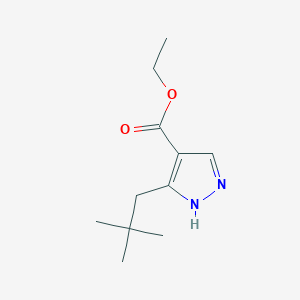
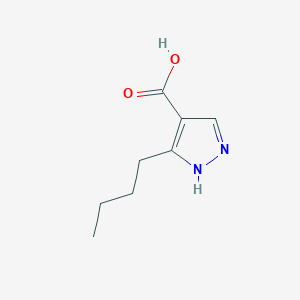
![5-[(2-Fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B6350116.png)
![3-[4-(Benzyloxy)-3-methoxyphenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B6350130.png)
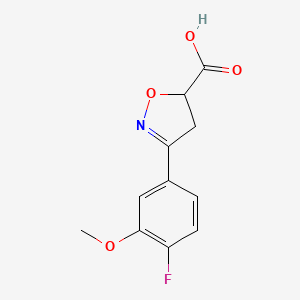
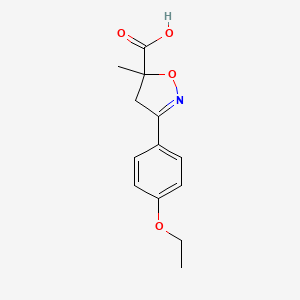
![3-[4-(2-Methylpropyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B6350152.png)
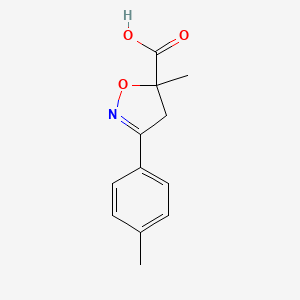

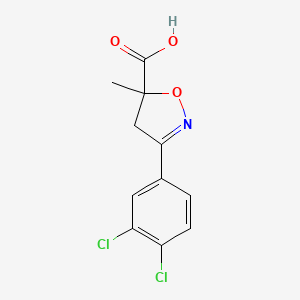
![3-[4-(Benzyloxy)-3-methoxyphenyl]-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B6350186.png)
![3-[4-(Benzyloxy)phenyl]-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B6350191.png)